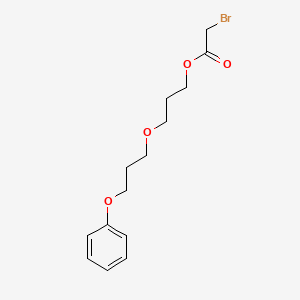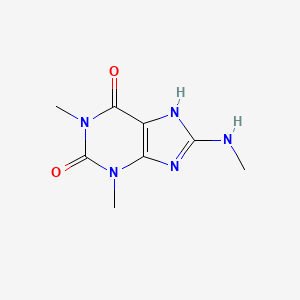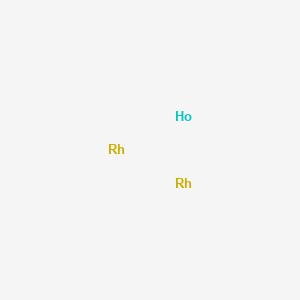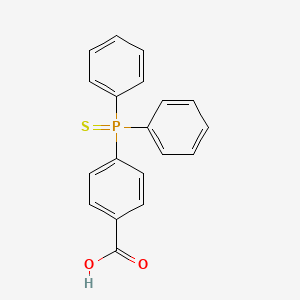
4-(Diphenylphosphorothioyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphorothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a diphenylphosphorothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphorothioyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphorothioyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphorothioyl)benzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphorothioyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. Additionally, the phosphorothioyl group can participate in redox reactions, further modulating the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylphosphino)benzoic acid: Similar structure but with a phosphino group instead of a phosphorothioyl group.
4-(Diphenylphosphoryl)benzoic acid: Contains a phosphoryl group instead of a phosphorothioyl group.
Uniqueness
4-(Diphenylphosphorothioyl)benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and the ability to form stable coordination complexes. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5068-24-6 |
|---|---|
Molekularformel |
C19H15O2PS |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-diphenylphosphinothioylbenzoic acid |
InChI |
InChI=1S/C19H15O2PS/c20-19(21)15-11-13-18(14-12-15)22(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21) |
InChI-Schlüssel |
BWSWXCHGPKXDPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
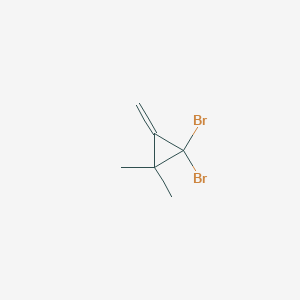


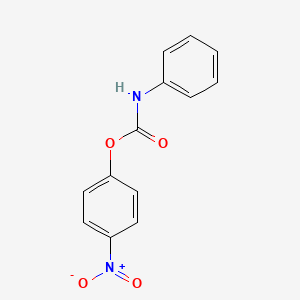
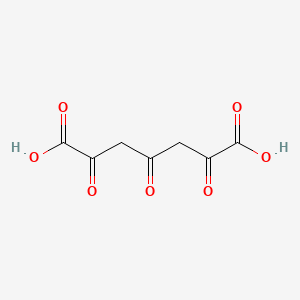
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
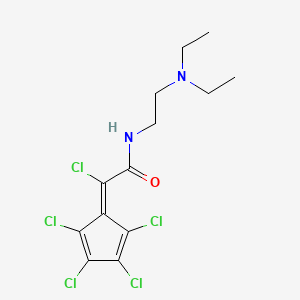

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
